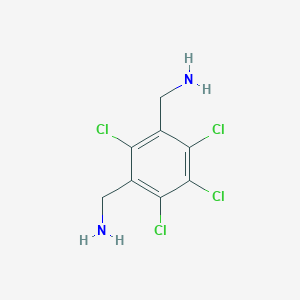

m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-

Description

Properties

IUPAC Name |

[3-(aminomethyl)-2,4,5,6-tetrachlorophenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/h1-2,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUBTXDOKVCRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CN)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168738 | |

| Record name | m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16969-06-5 | |

| Record name | 2,4,5,6-Tetrachloro-1,3-benzenedimethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16969-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,6-Tetrachloro-1,3-benzenedimethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016969065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16969-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6-tetrachloro-m-xylene-α,α'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5,6-TETRACHLORO-1,3-BENZENEDIMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB4Q2J734X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- is an organic compound with the molecular formula C₈H₈Cl₄N₂ and a molecular weight of approximately 273.97 g/mol. This compound is notable for its potential biological activity and applications in various fields including pharmaceuticals and agrochemicals. The presence of both chlorinated and amino functional groups in its structure enhances its reactivity and versatility in chemical processes.

Chemical Structure and Properties

The compound features a unique chlorination pattern where four hydrogen atoms on the aromatic ring are substituted with chlorine atoms at the 2, 4, 5, and 6 positions. This structural configuration contributes to its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₈H₈Cl₄N₂ |

| Molecular Weight | 273.97 g/mol |

| CAS Number | 16969-06-5 |

| Purity | Typically ≥95% |

Antimicrobial Properties

Research indicates that m-Xylene-alpha,alpha'-diamine exhibits antimicrobial properties. Its ability to inhibit the growth of various bacterial strains has been documented, making it a candidate for use in antimicrobial formulations. Preliminary studies suggest that the compound may disrupt bacterial cell walls or interfere with metabolic processes essential for bacterial survival.

Toxicological Profile

The toxicological profile of m-Xylene-alpha,alpha'-diamine has been evaluated in various studies. It is important to note that compounds with similar structures often exhibit significant toxicity. For instance, tetrachloro derivatives are known to have harmful effects on aquatic life and may pose risks to human health through environmental exposure .

Case Studies

- Agricultural Applications : A study demonstrated that m-Xylene-alpha,alpha'-diamine can be used as an agrochemical for pest control due to its biological activity against specific pests. The compound's efficacy was tested in field trials where it showed significant reduction in pest populations without adversely affecting non-target species.

- Pharmaceutical Potential : The compound has been submitted for testing by the National Cancer Institute (NCI) as part of a broader investigation into its potential as an anticancer agent. Initial findings suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of m-Xylene-alpha,alpha'-diamine is likely attributed to its ability to interact with cellular components such as proteins and nucleic acids. The amino groups can form hydrogen bonds with target molecules, while the chlorinated groups may enhance lipophilicity, facilitating membrane penetration.

Research Findings

Recent studies have focused on the following aspects:

- Metabolism : Investigations into how m-Xylene-alpha,alpha'-diamine is metabolized in biological systems reveal that it undergoes biotransformation which may influence its toxicity and efficacy .

- Ecotoxicology : Assessments of environmental impact highlight concerns regarding bioaccumulation and toxicity to aquatic organisms, underscoring the need for careful management in agricultural applications .

Scientific Research Applications

Chemical Synthesis and Industrial Applications

m-Xylene-alpha,alpha'-diamine is primarily utilized in chemical synthesis due to its amino groups that enhance reactivity. Key applications include:

- Curing Agents : This compound serves as a curing agent for epoxy resins and polyurethanes. The amino groups facilitate cross-linking reactions, improving the mechanical properties of the resulting materials.

- Dyes and Pigments : It is used in the formulation of hair dyes and other colorants. The chlorinated structure contributes to the stability and vibrancy of the dyes produced .

- Intermediate for Fine Chemicals : m-Xylene-alpha,alpha'-diamine acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where it can be further modified to produce various derivatives with specific biological activities.

Analytical Applications

The compound has been employed in analytical chemistry for separation techniques:

- High-Performance Liquid Chromatography (HPLC) : m-Xylene-alpha,alpha'-diamine can be separated using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, allowing for effective isolation of impurities in preparative separations .

Environmental Research

Research has indicated potential applications in environmental studies:

- Toxicology Studies : Given its structure, m-Xylene-alpha,alpha'-diamine is included in toxicological assessments to evaluate its environmental impact and potential health risks associated with exposure. Studies focus on its behavior as a contaminant and its metabolic pathways in organisms .

Case Study 1: Curing Agent in Epoxy Resins

In a study evaluating various curing agents for epoxy resins, m-Xylene-alpha,alpha'-diamine was found to enhance thermal stability and mechanical strength compared to traditional curing agents. The research highlighted that the chlorinated structure contributed to improved adhesion properties.

Case Study 2: Analysis via HPLC

A series of experiments demonstrated the efficacy of m-Xylene-alpha,alpha'-diamine in HPLC for separating complex mixtures. The method was optimized for both speed and resolution, making it applicable for pharmacokinetic studies where precise measurement of compound concentrations is critical.

Comparison with Similar Compounds

Chemical Identity

Physicochemical Properties

- Chromatographic Behavior : Analyzed via reverse-phase HPLC using a Newcrom R1 column with mobile phases containing acetonitrile, water, and phosphoric acid. Adaptable to UPLC for high-throughput applications .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural and Physicochemical Comparisons

*Estimated from structural analogs.

Table 2: Hazard Comparison

- Chlorinated Compounds : Increased thermal stability but risk of releasing toxic gases (e.g., HCl, Cl₂) upon decomposition .

Analytical and Industrial Utility

- HPLC Performance : The tetrachloro-diamine’s moderate LogP (2.26) allows efficient separation on Newcrom R1 columns, balancing retention and resolution .

- Pesticide Intermediates : Tetrachloro-m-xylene (CAS 877-09-8) serves as a precursor in chlorinated pesticide synthesis, leveraging its stability and halogen content .

- Polymer Modifiers : Hexachloro derivatives may act as flame retardants due to high chlorine content, though environmental regulations limit their use .

Preparation Methods

Oxidation of Methyl to Nitrile Groups

Ammoxidation, a reaction combining ammonia (NH₃) and oxygen (O₂), converts methyl groups to nitriles. This exothermic process employs vanadium oxide (V₂O₅) or mixed-metal oxides at 300–400°C. For 2,4,5,6-tetrachloro-m-xylene, the reaction proceeds as:

Yields depend on the chlorine substitution pattern, as electron-withdrawing groups deactivate the ring and slow reaction kinetics.

Hydrogenation of Nitriles to Amines

The final step involves reducing the nitriles to amines using hydrogen gas (H₂) in the presence of a transition-metal catalyst. A nickel-cobalt (Ni-Co) catalyst supported on alumina (Al₂O₃) or silica (SiO₂) is optimal, operating at 65–90°C and 2.0–15.0 MPa H₂ pressure. Ammonia is introduced to suppress secondary amine formation via Schiff base intermediates.

Table 2: Hydrogenation Parameters for Nitriles

| Parameter | Value/Range | Catalyst | Reference |

|---|---|---|---|

| Temperature | 65–90°C | Ni-Co/Al₂O₃ | |

| Pressure | 2.0–15.0 MPa | – | |

| NH₃ Concentration | 15–180 mol% (vs. nitrile) | – | |

| Reaction Time | 3–48 hours | – |

Alternative Route: Protective Group Strategies

Patent CN103748068A outlines a protective group approach for synthesizing diamines, which can be adapted for m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-. The method involves:

-

Protecting the amine groups of m-xylylenediamine with tert-butoxycarbonyl (BOC) groups.

-

Chlorinating the protected intermediate at the 2,4,5,6 positions.

-

Deprotecting the amines using acidic conditions (e.g., HCl in dioxane).

This route avoids over-chlorination of the aromatic ring by temporarily deactivating the amine groups. However, the additional steps increase synthetic complexity and reduce overall yield.

Mechanistic Insights and Catalyst Design

The dual functionality of m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- arises from the interplay between electron-withdrawing chlorine atoms and electron-donating amine groups. During hydrogenation, the Ni-Co catalyst facilitates H₂ dissociation, with NH₃ stabilizing the imine intermediate. Density functional theory (DFT) studies suggest that chlorine substituents increase the electrophilicity of the nitrile carbon, accelerating reduction.

Challenges and Optimization Opportunities

-

Regioselectivity in Chlorination : Competing para/ortho-directing effects of methyl groups necessitate precise control over FeCl₃ loading.

-

Catalyst Deactivation : Chlorine residues poison metal catalysts, requiring frequent regeneration.

-

Ammoxidation Efficiency : Steric hindrance from chlorine atoms reduces reaction rates, necessitating higher temperatures .

Q & A

Q. What are the critical safety protocols for handling m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- in laboratory settings?

- Methodological Answer : Researchers must prioritize engineering controls (e.g., fume hoods, local exhaust ventilation) to minimize inhalation and skin exposure. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and NIOSH-approved respirators if airborne concentrations exceed 1 mg/m³ . Emergency showers and eyewash stations must be accessible. Contaminated clothing should be laundered by trained personnel, and spill management requires inert absorbents (e.g., dry lime, sand) followed by disposal as hazardous waste .

Q. How can spectroscopic techniques be optimized to characterize this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the substitution pattern of chlorine atoms on the aromatic ring. Mass spectrometry (MS) with electron ionization (EI) can validate molecular weight (243.95 g/mol) and fragmentation patterns . Fourier-Transform Infrared (FTIR) spectroscopy helps identify amine (-NH₂) and C-Cl bond vibrations. Cross-referencing with certified reference materials (e.g., 200 μg/mL in methanol) ensures accuracy .

Q. What are the key incompatibilities influencing storage and experimental design?

- Methodological Answer : The compound reacts violently with oxidizers (e.g., peroxides, chlorates), strong acids (e.g., HCl, H₂SO₄), and acid derivatives (e.g., anhydrides, chlorides). Storage must occur in airtight containers under inert gas (e.g., N₂) in cool, ventilated areas. Compatibility testing with solvents and reagents is essential before designing reactions .

Advanced Research Questions

Q. How does pH affect the stability of m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- in aqueous systems?

- Methodological Answer : Under acidic conditions (pH < 5), the compound may undergo hydrolysis due to protonation of amine groups, releasing chlorinated byproducts. Alkaline conditions (pH > 9) could dechlorinate the aromatic ring. Stability studies using HPLC or GC-MS at varying pH levels (2–12) over 24–72 hours are recommended. Monitor degradation via chlorine ion-selective electrodes or UV-Vis spectroscopy .

Q. What advanced analytical methods resolve discrepancies in reported thermal decomposition products?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (TGA-GC/MS) identifies decomposition products (e.g., nitrogen oxides, ammonia) under controlled heating rates (10°C/min). Compare results with combustion simulations using computational tools (e.g., Gaussian software) to resolve contradictions between lab data and theoretical predictions .

Q. How can researchers mitigate matrix interference when quantifying trace levels in environmental samples?

- Methodological Answer : Solid-phase extraction (SPE) with activated carbon or C18 cartridges pre-concentrates the compound from water or soil. Use isotope dilution mass spectrometry (IDMS) with deuterated analogs (e.g., ²H₄-TCMX) to correct for matrix effects. Limit of detection (LOD) can reach 0.1 μg/L using EPA Method 8081 with electron capture detectors (ECD) .

Data Contradiction Analysis

Q. Discrepancies in reported solubility and vapor pressure: How to validate?

- Analysis : While reports miscibility in water for the non-chlorinated analog (m-Xylene-alpha,alpha'-diamine), the tetrachloro derivative’s solubility is likely reduced due to increased hydrophobicity. Experimental validation via shake-flask method (OECD 105) at 25°C is advised. Vapor pressure discrepancies (e.g., 0.03 mm Hg at 25°C in vs. computational estimates) can be resolved using the Antoine equation and QSPR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.